molecular formula C30H20Cl2N2O4 B12478552 2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B12478552
M. Wt: 543.4 g/mol
InChI Key: SQUXBGIMFKPMAY-UHFFFAOYSA-N
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Description

2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrroloisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method includes the thionation of N,N′-dibenzylpyromellitic diimide using Lawesson’s reagent . This reaction results in the formation of the desired compound with an S-shaped conformation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with different aromatic substituents.

Scientific Research Applications

2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall functionality in various applications.

Properties

Molecular Formula

C30H20Cl2N2O4

Molecular Weight

543.4 g/mol

IUPAC Name

4,10-bis(2-chlorophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

InChI

InChI=1S/C30H20Cl2N2O4/c31-18-10-4-6-12-20(18)33-26(35)22-17-14-15-30(24(22)28(33)37,16-8-2-1-3-9-16)25-23(17)27(36)34(29(25)38)21-13-7-5-11-19(21)32/h1-15,17,22-25H

InChI Key

SQUXBGIMFKPMAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC=CC=C5Cl)C6C3C(=O)N(C6=O)C7=CC=CC=C7Cl

Origin of Product

United States

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